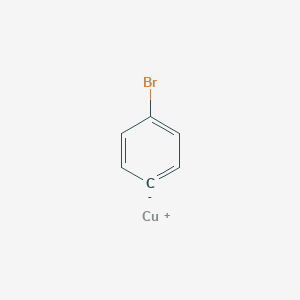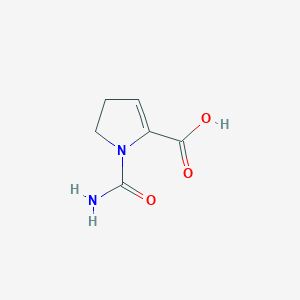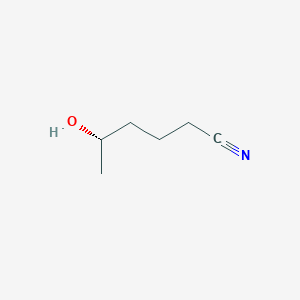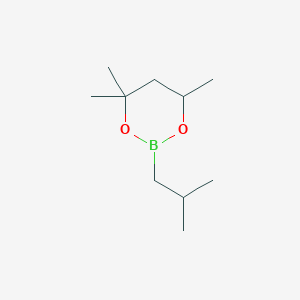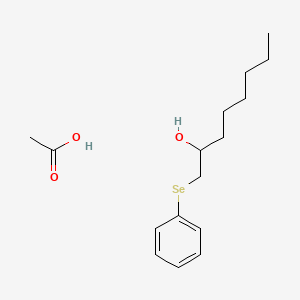
Acetic acid;1-phenylselanyloctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-phenylselanyloctan-2-ol is an organic compound that combines the properties of acetic acid and a phenylselanyl group attached to an octanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanyloctan-2-ol typically involves the reaction of 1-phenylselanyloctan-2-ol with acetic acid under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of 1-phenylselanyloctan-2-ol in the presence of an acid catalyst such as sulfuric acid . This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-phenylselanyloctan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the phenylselanyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can produce various esters or ethers .
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-phenylselanyloctan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s unique structure allows it to be used in studies involving selenium-containing compounds and their biological activities.
Medicine: Research into the potential therapeutic effects of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Industry: The compound can be used in the development of new materials and catalysts due to its unique reactivity and stability
Wirkmechanismus
The mechanism of action of acetic acid;1-phenylselanyloctan-2-ol involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenylselanyl-2-propanol: Similar in structure but with a shorter carbon chain.
Phenylselanyl acetic acid: Contains a phenylselanyl group attached to acetic acid directly.
Octanol: Lacks the phenylselanyl group but shares the octanol backbone.
Uniqueness
The presence of selenium in the phenylselanyl group also adds to its uniqueness, as selenium-containing compounds are known for their biological activities and potential therapeutic benefits .
Eigenschaften
CAS-Nummer |
67007-28-7 |
|---|---|
Molekularformel |
C16H26O3Se |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
acetic acid;1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
LJOYBRNFIXWRHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


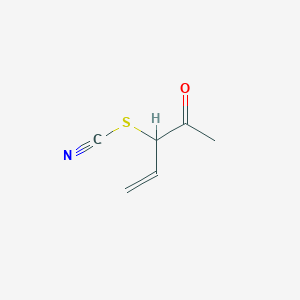
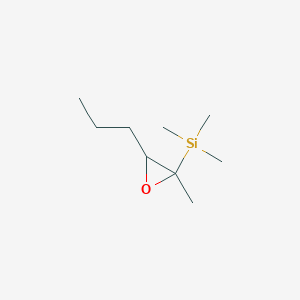
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
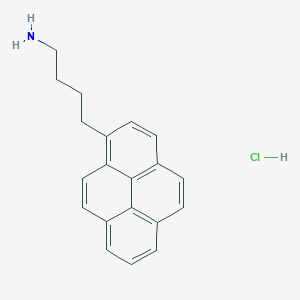

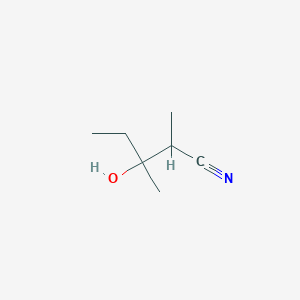


![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
